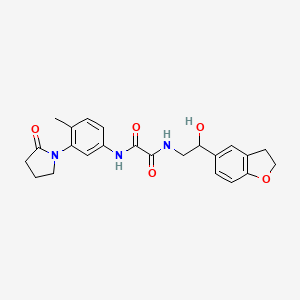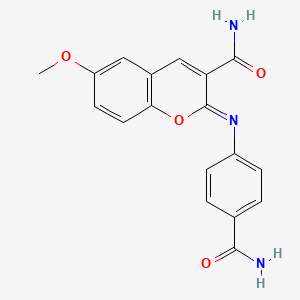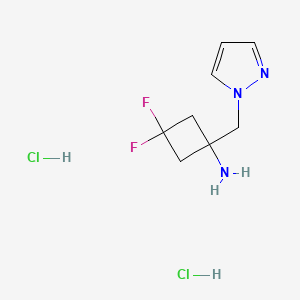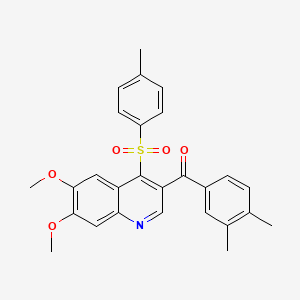
(6,7-Dimethoxy-4-tosylquinolin-3-yl)(3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (6,7-Dimethoxy-4-tosylquinolin-3-yl)(3,4-dimethylphenyl)methanone, is a complex organic molecule that appears to be related to various quinoline derivatives. These derivatives are known for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects . The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a structure similar to benzene and pyridine, but with a nitrogen atom at one of the positions.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions that may include C–H activation, methoximation, and azaelectrocyclization. For instance, the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline was achieved using a ruthenium-catalyzed C–H activation/alkenylation strategy, followed by a one-pot isomerization and a microwave-assisted 6π-azaelectrocylization . Another related synthesis approach for 1,3-dimethyl-6,8-dimethoxyisoquinoline involved selective methylation, triflation, Stille-type allylation, and a final 6π-azaelectrocyclization . These methods highlight the complexity and the efficiency of modern synthetic strategies in constructing quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives often have a planar molecular structure due to the aromatic nature of the quinoline ring system. The presence of substituents like methoxy groups and tosyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties. The molecular structure of quinoline derivatives is typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nitration, reduction, and intramolecular cyclization. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involved nitration, reduction, and cyclization steps . These reactions are crucial for modifying the quinoline core to obtain compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter these properties significantly. The antimicrobial, antioxidant, and insect antifeedant activities of some quinoline derivatives have been evaluated, indicating their potential as bioactive compounds .
Applications De Recherche Scientifique
Therapeutic Potential and Synthesis
Anticancer, Antibacterial, and Antifungal Properties : A study detailed the synthesis of a derivative similar to the requested compound, emphasizing its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This synthesis involved a two-step procedure starting from commercial reagents, showcasing the compound's relevance in therapeutic agent development (Bonilla-Castañeda et al., 2022).
Natural Product Isolation : Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid closely related to the compound of interest. This study underscores the compound's natural occurrence and its potential for further pharmaceutical exploration (Pudjiastuti et al., 2010).
Antioxidant Properties : Another study focused on the synthesis of diphenylmethane derivative bromophenols, including natural products, demonstrating effective antioxidant power. While not the exact compound, the derivatives highlight the broader family's potential in developing antioxidants (Balaydın et al., 2010).
Synthetic Approaches : A ruthenium-catalyzed C–H activation strategy was reported as an efficient method in the total synthesis of a similar isoquinoline compound, indicating the compound's accessibility through novel synthetic routes (Fonzo et al., 2019).
Propriétés
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-16-6-10-20(11-7-16)34(30,31)27-21-13-24(32-4)25(33-5)14-23(21)28-15-22(27)26(29)19-9-8-17(2)18(3)12-19/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTCTVKZQKPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2529209.png)
![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
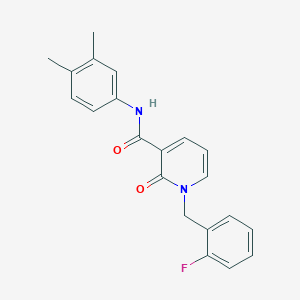
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)
![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)
![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
